molecular formula C10H13NO3 B14287489 Methyl (3-ethoxyphenyl)carbamate CAS No. 113932-83-5

Methyl (3-ethoxyphenyl)carbamate

Cat. No.: B14287489
CAS No.: 113932-83-5
M. Wt: 195.21 g/mol
InChI Key: RRYSFAXMLNNQLU-UHFFFAOYSA-N
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Description

Methyl (3-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a methyl group, an ethoxyphenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3-ethoxyphenyl)carbamate typically involves the reaction of 3-ethoxyaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{3-ethoxyaniline} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-ethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate can hydrolyze to form 3-ethoxyaniline and methanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 3-ethoxyaniline and methanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Various substituted carbamates.

Mechanism of Action

The mechanism of action of methyl (3-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the ethoxyphenyl group.

    Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.

    Phenyl carbamate: Contains a phenyl group instead of the ethoxyphenyl group.

Uniqueness: Methyl (3-ethoxyphenyl)carbamate is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

113932-83-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-(3-ethoxyphenyl)carbamate

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-4-5-8(7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

RRYSFAXMLNNQLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)OC

Origin of Product

United States

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